REACTION_CXSMILES
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[F:1][C:2]([F:15])([F:14])[C:3]([O:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])=[O:4].[H][H]>[Pd]>[F:1][C:2]([F:14])([F:15])[C:3]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:4]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC(C(=O)OCCCCCCCC)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |